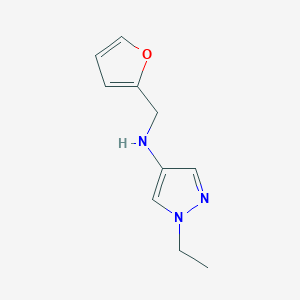

1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine

Description

1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a furan-2-ylmethyl group

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-ethyl-N-(furan-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H13N3O/c1-2-13-8-9(6-12-13)11-7-10-4-3-5-14-10/h3-6,8,11H,2,7H2,1H3 |

InChI Key |

OLAXGRSERHRSSH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with furan-2-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation to form oxides or hydroxyl derivatives, while reduction generates hydrogenated analogs. These transformations are critical for modifying its electronic properties and biological activity.

| Reaction Type | Sites Involved | Typical Reagents | Products |

|---|---|---|---|

| Oxidation | Amine group | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) | Oxides/Hydroxyl derivatives |

| Reduction | Pyrazole ring | Hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C) | Hydrogenated derivatives |

Conditions: Oxidation typically occurs under acidic or basic conditions, while reduction requires high-pressure hydrogenation setups.

Nucleophilic Substitution

The compound participates in nucleophilic substitution at two key sites:

-

Pyrazole nitrogen : Reacts with electrophiles (e.g., alkyl halides) under basic conditions.

-

Furan oxygen : Engages in nucleophilic attack by Grignard reagents or organometallic species.

| Site | Reaction Mechanism | Example Reagents | Products |

|---|---|---|---|

| Pyrazole N | Electrophilic substitution | Alkyl halides (e.g., CH₃I) | Alkylated pyrazole derivatives |

| Furan O | Nucleophilic aromatic substitution | Grignard reagents (e.g., CH₃MgBr) | Furan-substituted derivatives |

Amine Functionalization

The primary amine group at position 4 undergoes alkylation or acylation to form bioactive derivatives:

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives |

| Acylation | Acylating agents (e.g., AcCl) | N-acylated derivatives |

These reactions enhance the compound’s lipophilicity and target-binding affinity, critical for drug design.

Coupling Reactions

The compound serves as a precursor in multi-component syntheses. For example, it can couple with quinolone derivatives under reflux conditions:

Example :

-

Reaction : Ethyl 1-((1-ethyl-1H-pyrazol-4-yl)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate synthesis

-

Conditions : Ethanol/hexane solvent system, column chromatography purification .

Stability and Solubility

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents (ethanol, DMSO) |

| Stability | Stable under standard conditions |

Research Findings

-

Biological Implications : Oxidized derivatives show enhanced enzyme inhibition, particularly in anticancer applications.

-

Synthetic Optimization : Continuous flow reactors improve yield and reduce waste in industrial production.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine may possess anticancer properties. Preliminary studies suggest that it can inhibit certain enzymes related to cell proliferation, which could make it a candidate for further development as an anticancer agent. The compound's mechanism of action may involve interactions with specific biological targets, influencing metabolic pathways associated with cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds exhibit significant activity against various bacterial strains. The unique structural features of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine may enhance its effectiveness as an antimicrobial agent .

Drug Development

Due to its biological activity, this compound serves as a promising lead in drug development. Its derivatives could be synthesized to optimize pharmacological properties, making it suitable for treating diseases beyond cancer, including inflammatory and infectious conditions .

Agrochemical Applications

The potential use of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine extends to agrochemicals. Its unique structure may allow it to act as a building block for developing new pesticides or herbicides. The exploration of its derivatives could lead to the discovery of compounds with enhanced efficacy against agricultural pests while minimizing environmental impact.

Organic Synthesis

In organic chemistry, 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine can be utilized as a versatile building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, including substitution and oxidation, makes it valuable for creating diverse chemical entities with potential applications across different fields.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities, demonstrating the potential of these compounds in medicinal chemistry .

- Biological Activity Assessment : Another research effort highlighted the antimicrobial properties of similar derivatives, providing insights into their mechanisms of action against bacterial pathogens .

- Pharmacological Studies : Research has also explored the pharmacological profiles of these compounds, indicating promising results in terms of safety and efficacy for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

1-Ethyl-1H-pyrazol-4-amine: Lacks the furan-2-ylmethyl group, making it less versatile in terms of chemical reactivity.

N-(Furan-2-ylmethyl)-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its biological activity and solubility.

1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine: Contains an additional methyl group, which can influence its steric and electronic properties.

Uniqueness: 1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Biological Activity

1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article summarizes the current findings on its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is C11H15N3O, with a molecular weight of 205.26 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a furan moiety, which contributes to its unique properties and biological activities.

Antimicrobial Activity

Research indicates that 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that the compound could be developed as a new antimicrobial agent, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising cytotoxic effects against various cancer cell lines:

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.3 | Induction of apoptosis |

| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| HepG2 | 1.6 | Inhibition of DNA synthesis |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Table 3: Anti-inflammatory Activity Data

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine | 400 | COX-2 |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine:

- Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that the compound effectively inhibited the growth of S. aureus and E. coli within hours, showcasing its rapid action against bacterial infections .

- Evaluation of Anticancer Properties : Another study focused on its effects on MCF-7 cells, revealing significant cytotoxicity and cell cycle arrest at low concentrations . This study emphasized the need for further exploration into its mechanisms.

- Anti-inflammatory Mechanism Investigation : Research into its anti-inflammatory properties identified it as a potent COX inhibitor, suggesting potential applications in managing inflammatory conditions .

Q & A

Q. What chromatographic methods separate this compound from byproducts?

- Answer:

- Flash chromatography : Use silica gel with EtOAc/hexane (gradient: 30% → 70% EtOAc) .

- HPLC : C18 column with MeCN/H₂O + 0.1% TFA (retention time ~12.5 min at 1 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.